1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]-
Description
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- (hereafter referred to by its IUPAC name) is a chiral diamine derivative featuring a 1,3-propanediamine backbone substituted at both terminal nitrogen atoms with (1R)-configured 1-phenyl-2-(piperidin-1-yl)ethyl groups. This compound is structurally characterized by:
- Chirality: The (1R) stereochemistry at the phenyl-bearing carbon introduces enantioselective properties, which are critical in applications such as asymmetric catalysis or receptor-targeted drug design.
- These features suggest utility in medicinal chemistry or materials science.
- Synthesis: While direct synthesis data for this compound are absent in the provided evidence, analogous macrocyclic compounds (e.g., C2-symmetrical ephedrine-based macrocycles) are synthesized via condensation reactions between dicarbonyl chlorides and amino alcohols under dual-base catalysis (Et₃N/DMAP) .
Properties
IUPAC Name |
N,N'-bis[(1R)-1-phenyl-2-piperidin-1-ylethyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N4/c1-5-14-26(15-6-1)28(24-32-20-9-3-10-21-32)30-18-13-19-31-29(27-16-7-2-8-17-27)25-33-22-11-4-12-23-33/h1-2,5-8,14-17,28-31H,3-4,9-13,18-25H2/t28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKOVWGUWRWJCJ-VMPREFPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)NCCCNC(CN3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](C2=CC=CC=C2)NCCCN[C@@H](CN3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454092 | |
| Record name | N,N'-bis[(1R)-1-phenyl-2-piperidin-1-ylethyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156000-78-1 | |
| Record name | N,N'-bis[(1R)-1-phenyl-2-piperidin-1-ylethyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Alkylating Agent
The chiral alkylating agent, (1R)-1-phenyl-2-(1-piperidinyl)ethyl iodide, is synthesized through a multi-step process:
- Formation of the Piperidine Ethanol Derivative : Piperidine is reacted with (R)-styrene oxide under basic conditions to yield (1R)-1-phenyl-2-(1-piperidinyl)ethanol.
- Halogenation : The alcohol is converted to the corresponding iodide using hydroiodic acid (HI) or via an Appel reaction with triphenylphosphine and iodine.
Double Alkylation Reaction
1,3-Propanediamine is treated with two equivalents of the alkylating agent in the presence of a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, ensuring retention of configuration at the chiral center:
$$
\text{1,3-Propanediamine} + 2 \, \text{(1R)-1-phenyl-2-(1-piperidinyl)ethyl iodide} \xrightarrow{\text{NaH, THF}} \text{Target Compound} + 2 \, \text{HI}
$$
Key Parameters :
- Temperature : 0–25°C to minimize side reactions.
- Solvent : THF or dimethylformamide (DMF) for optimal solubility.
- Yield : 60–75% after column chromatography.
Knoevenagel-Michael Cascade for Diamine Backbone Formation
A retrosynthetic approach inspired by the synthesis of 2-aryl-1,3-propanediamines involves constructing the diamine backbone through a Knoevenagel-Michael sequence, followed by functionalization.
Condensation and Reduction Steps
- Knoevenagel Condensation : Nitromethane reacts with an aromatic aldehyde (e.g., benzaldehyde) in the presence of sodium bicarbonate to form a β-nitrostyrene intermediate.
- Michael Addition : The nitrostyrene undergoes addition with a secondary amine (e.g., piperidine) to yield a nitroamine derivative.
- Catalytic Hydrogenation : The nitro group is reduced to an amine using Adams catalyst (PtO₂) under hydrogen gas, producing the 1,3-propanediamine scaffold.
Stereochemical Functionalization
The resulting diamine is subsequently alkylated with (1R)-1-phenyl-2-(1-piperidinyl)ethyl iodide under conditions similar to Section 1.2. This step introduces the chiral substituents while preserving the diastereomeric purity.
Optimization Insights :
- Catalyst Loading : 5–10% PtO₂ achieves complete reduction in 4–6 hours.
- Yield : 50–65% for the cascade sequence, with diastereomeric ratios >9:1.
Enzymatic and Green Chemistry Approaches
While enzymatic methods for 1,3-propanediamine derivatives are emerging, their application to this compound remains exploratory. Recent advances in multi-enzyme cascades for diamine biosynthesis suggest potential future routes.
Retrosynthetic Enzyme Cascade Design
A hypothetical pathway could involve:
- Glycerol Dehydration : Convert glycerol to 3-hydroxypropanal using glycerol dehydratase.
- Transamination : Introduce amine groups via transaminases.
- Chiral Resolution : Use ketoreductases to establish the (R)-configuration.
Challenges :
- Enzyme compatibility and cofactor regeneration.
- Low yields (<30%) in preliminary trials for simpler diamines.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereocontrol | Complexity | Scalability |
|---|---|---|---|---|
| Double Alkylation | 60–75% | High (pre-formed chiral agent) | Moderate | Industrial |
| Knoevenagel-Michael Cascade | 50–65% | Moderate (requires resolution) | High | Laboratory |
| Enzymatic Synthesis | <30% | Low | Very High | Experimental |
Key Observations :
- The alkylation route offers the best balance of yield and stereochemical fidelity.
- Enzymatic methods, though environmentally friendly, require significant optimization for practical use.
Reaction Optimization and Troubleshooting
Solvent and Base Selection
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates the target compound from mono-alkylated byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 244–246°C).
Stereochemical Considerations
The (1R)-configuration of the substituents is critical for biological activity. Two strategies ensure enantiopurity:
- Chiral Pool Synthesis : Starting from (R)-styrene oxide or other enantiomerically pure precursors.
- Kinetic Resolution : Use of chiral catalysts during alkylation, though this approach is less documented for this compound.
Industrial-Scale Production Insights
For bulk synthesis, the double alkylation method is preferred due to:
- Economies of Scale : Commercially available (1R)-1-phenyl-2-(1-piperidinyl)ethyl iodide reduces production costs.
- Process Robustness : Tolerates minor impurities without significant yield loss.
Chemical Reactions Analysis
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations
Physicochemical Properties
- Boiling Points : The tert-butyl derivative (231.4°C) has a significantly higher boiling point than smaller substituents due to increased van der Waals interactions . The target compound’s boiling point is expected to be lower than this but higher than azide derivatives (which decompose upon heating).
- Lipophilicity : The phenyl-piperidinyl substituents in the target compound confer greater lipophilicity (logP ≈ 3–4 estimated) compared to the tert-butyl analogue (logP ~2.5) or azide derivatives (logP <1).
Functional Analogues in Medicinal Chemistry
Compounds with piperidinyl or benzimidazolone motifs, such as PLD inhibitors (e.g., halopemide, FIPI), share structural similarities with the target compound’s piperidine moiety. These inhibitors often exploit piperidine’s basicity for enzyme active-site interactions . While the target compound’s bioactivity is unconfirmed, its piperidinyl groups may enable analogous receptor binding.
Research and Regulatory Considerations
- This underscores the need for ecotoxicological assessments of the target compound.
- Applications : The tert-butyl derivative is used as an industrial solvent , whereas azide derivatives are intermediates in vaccine development . The target compound’s chiral and lipophilic nature positions it for exploration in enantioselective catalysis or CNS-targeted drug delivery.
Biological Activity
Overview
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- is a complex organic compound with the molecular formula and a molecular weight of 448.69 g/mol. This compound has gained attention in scientific research due to its potential biological activities and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The mechanism of action involves binding to specific receptors or enzymes, which modulates their activity and can lead to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential applications in pharmacology and medicinal chemistry.
Biological Activity
Pharmacological Properties:
- Antimicrobial Activity: Research has indicated that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics.
- Anticancer Potential: Initial studies suggest that it may have anticancer effects by inhibiting tumor cell proliferation.
- Neuroprotective Effects: There is emerging evidence that it may protect neural cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]-:
-
Antimicrobial Study:
- Objective: To assess the antimicrobial efficacy against various bacterial strains.
- Method: Disc diffusion method was employed.
- Results: Showed significant inhibition zones against Gram-positive and Gram-negative bacteria.
-
Cancer Cell Line Study:
- Objective: To evaluate the effect on human cancer cell lines.
- Method: MTT assay for cell viability was used.
- Results: The compound reduced cell viability significantly in a dose-dependent manner.
-
Neuroprotection Study:
- Objective: To investigate protective effects on neuronal cells subjected to oxidative stress.
- Method: Cell culture models were utilized.
- Results: Demonstrated a reduction in apoptosis markers in treated cells compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- | Structure | Antimicrobial, Anticancer |
| 1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-morpholinyl)ethyl]- | Structure | Moderate Antimicrobial |
| 1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-pyrrolidinyl)ethyl]- | Structure | Anticancer |
Q & A
What are the key structural features of this compound, and how do they influence its reactivity in coordination chemistry?
The compound contains a 1,3-propanediamine backbone substituted with two chiral [(1R)-1-phenyl-2-(1-piperidinyl)ethyl] groups. The primary amine groups (-NH2) on the diamine core act as nucleophiles, enabling condensation reactions with carbonyl compounds (e.g., aldehydes) to form hexahydropyrimidine derivatives . The piperidinyl and phenyl substituents introduce steric bulk and electronic effects, which modulate ligand-metal interactions in coordination complexes. Conformational flexibility of the diamine chain (studied via methods like ab initio calculations) also impacts binding selectivity .
Methodological Insight : Use X-ray crystallography (as in ) to resolve stereochemistry and DFT calculations to predict preferred conformers.
What synthetic strategies are effective for introducing substituents like piperidinyl and phenyl groups onto the 1,3-propanediamine scaffold?
A two-step approach is common:
Condensation : React 1,3-propanediamine with aldehydes (e.g., formaldehyde) to form imine intermediates.
Substitution : Introduce bulky substituents (e.g., (1R)-1-phenyl-2-piperidinyl groups) via nucleophilic substitution or reductive amination. Steric hindrance from the di-tert-butyl groups in related compounds (e.g., CAS 22687-38-3 in ) suggests that reaction conditions (temperature, solvent polarity) must be optimized to avoid side products .
Advanced Note : Asymmetric synthesis of the (1R)-configured side chains may require chiral catalysts or resolution techniques (e.g., chiral HPLC).
How can researchers address contradictions in reported reaction yields for hexahydropyrimidine derivatives synthesized from this compound?
Discrepancies often arise from:
- Reaction Kinetics : Faster condensation with formaldehyde vs. slower substitution with bulky reagents (e.g., triazole derivatives) due to steric effects .
- Purification Challenges : Use preparative HPLC or recrystallization (as in for indole derivatives) to isolate pure products.
- Analytical Variability : Cross-validate yields using multiple techniques (NMR integration, LC-MS).
Troubleshooting Tip : Monitor reactions in real-time via in situ IR spectroscopy to track imine formation and cyclization.
What advanced analytical techniques are critical for characterizing stereoisomers of this compound?
- Chiral HPLC : Resolves enantiomers of the (1R)-configured side chains.
- NMR Spectroscopy : NOESY experiments detect spatial proximity of protons to confirm stereochemistry.
- X-ray Crystallography : Resolves absolute configuration (as demonstrated in for piperidinyl-phenyl derivatives).
Data Interpretation : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian) to validate assignments .
How does the conformational flexibility of the 1,3-propanediamine backbone impact its biological activity?
The diamine chain can adopt gauche or anti conformations, affecting binding to biological targets (e.g., enzymes or receptors). For example:
- Gauche Conformers : May enhance interactions with hydrophobic pockets in proteins.
- Anti Conformers : Favor hydrogen bonding with polar residues.
Experimental Design : Use molecular dynamics simulations to predict dominant conformers in physiological conditions and validate via circular dichroism (CD) spectroscopy .
What safety precautions are necessary when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if airborne particles are generated .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Waste Disposal : Neutralize amine residues with dilute HCl before disposal.
Toxicity Data : While specific data for this compound are limited, related diamines show moderate acute toxicity (oral LD50 ~500 mg/kg in rodents).
How can researchers optimize ligand-metal complexes using this compound for catalytic applications?
- Metal Selection : Transition metals (e.g., Cu(II), Pd(II)) coordinate with the diamine’s lone pairs.
- Steric Tuning : Bulkier substituents (phenyl/piperidinyl) stabilize low-coordination states, enhancing catalytic activity in cross-coupling reactions.
- Spectroscopic Validation : Use UV-Vis and EPR to monitor metal-ligand charge transfer .
Case Study : Analogous piperidinyl-phenyl ligands in show efficacy in stabilizing Hg(II) complexes, suggesting potential for heavy-metal catalysis.
What computational tools are recommended for predicting the compound’s reactivity and interaction profiles?
- DFT Calculations : Model reaction pathways (e.g., condensation energies) using software like Gaussian or ORCA.
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
